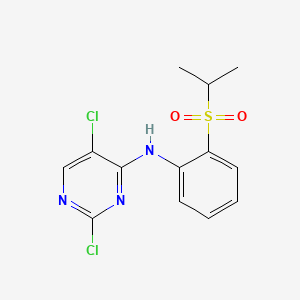

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVLDJAVSQZSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732887 | |

| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-16-8 | |

| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine typically involves the alkylation and chlorination of 4-aminobenzoic acid . The specific steps include:

Alkylation: 4-aminobenzoic acid is alkylated using isopropylsulfonyl chloride under basic conditions.

Chlorination: The resulting product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and alcohols under basic or acidic conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a corresponding amine derivative, while oxidation with m-CPBA forms a sulfone .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves a multi-step process that includes nucleophilic substitution reactions and oxidation. The method typically employs starting materials such as 2-aminothiophenol, bromoisopropane, and 2,4,5-trichloropyrimidine under alkaline conditions. The overall reaction is characterized by high yields and relative simplicity compared to other synthetic routes .

Key Reaction Steps:

- Nucleophilic Substitution: 2-Aminothiophenol reacts with bromoisopropane.

- Formation of Pyrimidine: The intermediate undergoes further reaction with 2,4,5-trichloropyrimidine.

- Oxidation: Sodium tungstate is used as a catalyst in the oxidation step to yield the final product.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer progression.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, specifically targeting Anaplastic Lymphoma Kinase (ALK). It is noted for its effectiveness in treating ALK-positive metastatic non-small cell lung cancer (NSCLC), especially in patients who have shown resistance to other therapies like crizotinib .

Case Study:

- Patient Response: In clinical trials, patients treated with formulations containing this compound demonstrated improved outcomes compared to traditional therapies. The compound's ability to inhibit ALK has been linked to reduced tumor growth and improved patient survival rates.

Therapeutic Applications

The primary therapeutic application of this compound lies in oncology. Its role as a targeted therapy for specific cancer types positions it as a valuable addition to the arsenal of anticancer drugs.

Potential Uses:

- Treatment of ALK-positive NSCLC.

- Development of combination therapies with existing chemotherapeutic agents to enhance efficacy and reduce resistance.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

- Molecular Formula : C₁₃H₁₃Cl₂N₃O₂S

- Molecular Weight : 346.23 g/mol

- CAS Number : 761440-16-8

- Role: Key intermediate in synthesizing ceritinib (LDK378), a tyrosine kinase inhibitor approved for treating ALK-positive non-small cell lung cancer (NSCLC) .

Synthesis: The compound is synthesized via a 5-step route starting from o-aminothiophenol, involving alkylation, acylation, oxidation, hydrolysis, and coupling. This method avoids toxic isopropyl mercaptan, enhancing environmental safety and scalability for industrial production .

Physicochemical Properties :

- High purity (>99.5%) is critical for pharmaceutical intermediates, as impurities can affect drug efficacy and safety .

- The isopropylsulfonyl group at the 2-position of the phenyl ring enhances solubility and stability compared to non-sulfonated analogs .

Comparison with Structurally Similar Compounds

Positional Isomers

Oxidation State Variants

Pyrimidine Core Modifications

Extended Conjugation Systems

Key Research Findings

Biological Activity :

- The parent compound’s 2-isopropylsulfonyl group is critical for binding to ALK’s hydrophobic pocket, achieving IC₅₀ values <1 nM in enzymatic assays. Meta- or para-sulfonyl analogs show 10–100x reduced potency .

- Fluorophenyl analogs (e.g., 2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine) exhibit weaker activity due to insufficient hydrophobic interactions .

Synthetic Challenges: Impurities like Ceritinib Impurity 15 (sulfinyl variant) arise from incomplete oxidation, necessitating strict control of reaction conditions .

Physicochemical Properties :

- The parent compound’s logP (~3.5) balances solubility and permeability, whereas triazole-containing analogs (logP ~2.8) suffer from rapid renal clearance .

Biological Activity

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a synthetic compound with notable biological activity, particularly in the realm of cancer research. This compound is identified as a potential anaplastic lymphoma kinase (ALK) inhibitor, which has implications for the treatment of various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 761440-16-8 |

| Molecular Formula | C13H13Cl2N3O2S |

| Molecular Weight | 346.23 g/mol |

| Melting Point | 151°C |

| Purity | ≥97.0% (HPLC) |

The primary mechanism through which this compound exerts its biological effects is by inhibiting ALK, a receptor tyrosine kinase implicated in several malignancies. Inhibition of ALK leads to reduced cell proliferation and survival in cancer cells that are dependent on this pathway.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this compound shows significant antitumor effects in vitro and in vivo, particularly against ALK-positive tumors. The inhibition of ALK results in decreased tumor growth and increased apoptosis in cancer cells .

- Anti-inflammatory Effects : Similar compounds within its class have shown anti-inflammatory properties, suggesting potential for broader therapeutic applications beyond oncology. For instance, some derivatives have been noted to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1beta .

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G1/S phase, which is critical for preventing the proliferation of cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines, showing IC50 values indicative of potent activity against ALK-dependent cancers .

- In Vivo Efficacy : Animal models treated with the compound demonstrated significant tumor regression compared to control groups. These studies support its potential as a therapeutic agent for patients with ALK-positive tumors .

- Comparative Analysis : When compared to other known ALK inhibitors, this compound exhibited favorable pharmacokinetic properties and stability, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are reported for 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, and what intermediates are critical?

- Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include sulfonylation of aniline derivatives and nucleophilic substitution of chlorine atoms. For example, analogous pyrimidine compounds are synthesized using coupling reagents like triethylamine in dichloromethane, followed by purification via column chromatography or recrystallization . Intermediate characterization (e.g., NMR, MS) is essential to confirm structural integrity at each stage.

Q. Which analytical techniques are prioritized for confirming the compound’s purity and structural identity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : To verify proton environments (e.g., singlet for aromatic protons at δ 3.78 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ matches observed values) .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, as reported for structurally related compounds .

Q. How should stability studies be designed to assess the compound under varying conditions?

- Answer : Conduct accelerated degradation studies under stress conditions (e.g., acidic/basic pH, heat, light). Monitor degradation via HPLC and identify byproducts using LC-MS. Stability protocols should align with ICH guidelines, ensuring reproducibility across labs .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based models)?

- Answer :

- Orthogonal Assays : Validate activity using complementary methods (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).

- Structural Validation : Compare activity of enantiomers or analogs to rule out off-target effects.

- Statistical Robustness : Apply multivariate analysis to account for variability in biological replicates .

Q. How can synthetic routes be optimized for scalability while maintaining high yield and purity?

- Answer :

- Process Intensification : Use continuous flow reactors (CFRs) to enhance mixing and heat transfer, reducing side reactions.

- Advanced Purification : Implement simulated moving bed (SMB) chromatography for large-scale separation.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, solvent ratio) using response surface methodology .

Q. What computational approaches predict the compound’s binding mode and selectivity for kinase targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (≥100 ns trajectories).

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant targets .

Q. How do electronic effects of substituents influence the compound’s reactivity and pharmacological profile?

- Answer :

- DFT Calculations : Analyze electron density maps to correlate substituent electronegativity with reaction rates (e.g., Cl vs. F substitution).

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and test activity against target enzymes.

- Spectroscopic Profiling : Use UV-Vis and fluorescence spectroscopy to monitor electronic transitions .

Q. What experimental frameworks integrate this compound’s mechanism into broader pharmacological models?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.